molecular formula C9H9Cl2N B13054067 (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine

(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine

Cat. No.: B13054067
M. Wt: 202.08 g/mol
InChI Key: VQBNVBXSZMSTID-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol or amine through reduction or amination reactions.

    Allylation: The intermediate is then subjected to allylation reactions to introduce the prop-2-enyl group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In organic synthesis, (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine can serve as a building block for more complex molecules

Biology and Medicine

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine: can be compared with other dichlorophenyl derivatives, such as (1R)-1-(3,4-Dichlorophenyl)prop-2-enylamine or (1R)-1-(3,5-Dichlorophenyl)prop-2-ynylamine.

    Unique Features: The specific positioning of the chlorine atoms and the prop-2-enyl group confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike. Further research and exploration of its properties and applications will continue to uncover its potential benefits and uses.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(1R)-1-(3,5-dichlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

VQBNVBXSZMSTID-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.